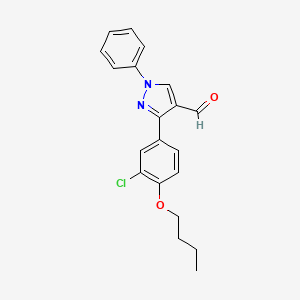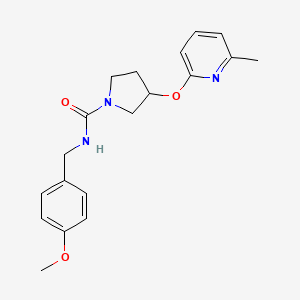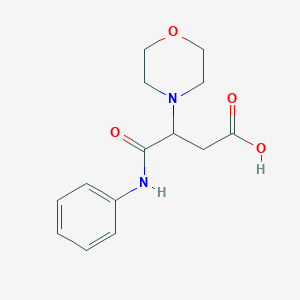![molecular formula C21H21N3O2 B2365102 N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide CAS No. 2034208-56-3](/img/structure/B2365102.png)
N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that features a bipyridine moiety linked to an isopropoxybenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of this compound allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.
Aplicaciones Científicas De Investigación
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
Target of Action
Bipyridine compounds are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Bipyridine compounds generally exert their effects by binding to their targets, thereby modulating their activity . The specific interactions and resulting changes would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Bipyridine compounds can potentially influence a variety of biochemical pathways depending on their targets . The downstream effects would be contingent on the specific pathways modulated.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide are not explicitly reported in the available literature. The compound’s bioavailability would be influenced by these properties. Generally, factors such as solubility, permeability, metabolic stability, and protein binding can impact a compound’s pharmacokinetic profile .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide typically involves the coupling of a bipyridine derivative with an isopropoxybenzamide precursor. Common synthetic methods include:
Suzuki Coupling: This method involves the cross-coupling of a boronic acid derivative of bipyridine with an aryl halide under palladium catalysis.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and an aryl halide.
Ullmann Coupling: This method involves the homocoupling of aryl halides in the presence of copper catalysts.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs scalable methods such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and yields. These methods ensure the efficient production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert bipyridine derivatives into their corresponding dihydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the bipyridine and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, dihydrobipyridines, and substituted bipyridine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
Phenanthroline: A related compound with similar chelating abilities but different structural features.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide stands out due to its unique combination of bipyridine and isopropoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Propiedades
IUPAC Name |
4-propan-2-yloxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(2)26-19-8-6-17(7-9-19)21(25)24-13-16-5-10-20(23-12-16)18-4-3-11-22-14-18/h3-12,14-15H,13H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHNGPLNVUAOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)

![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)




![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)

![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)

